![molecular formula C15H9BrN4O4 B2749795 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 905680-15-1](/img/structure/B2749795.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-(4-bromophenyl)acetamide can be synthesized through electrophilic aromatic substitution . Other oxadiazole derivatives have been synthesized through various methods, including the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, N-(4-bromophenyl)acetamide has a molecular weight of 214.059 .Scientific Research Applications
- N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide has been investigated for its antimicrobial potential. Studies have shown promising activity against bacterial and fungal strains. Specifically, it has demonstrated efficacy against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
- The compound was evaluated for its antioxidant effects using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power. These results suggest that it may serve as an antioxidant agent .
- Researchers have studied the toxicity of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide using freshwater cladoceran Daphnia magna Straus. Understanding its safety profile is crucial for potential therapeutic applications .
- The compound’s structure, which includes a diphenyl sulfone scaffold, makes it interesting for drug design. Researchers have explored its potential as a starting point for developing novel antimicrobial agents .
- Computational analyses (in silico) have been performed to predict antimicrobial effects and toxicity. These studies provide insights into the compound’s mode of action and safety profile .
Antimicrobial Activity
Antioxidant Properties
Toxicity Assessment
Drug Design and Scaffold Exploration
In Silico Studies
Alternative Therapeutics
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLOAAZXSYQWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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